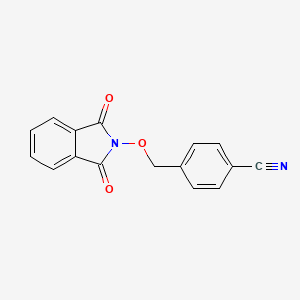

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile

Übersicht

Beschreibung

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a 1,3-dioxoisoindolin-2-yl moiety through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often carried out under reflux conditions in a suitable solvent such as isopropanol (IPA) and water, using a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves bulk custom synthesis, sourcing, and procurement of the necessary raw materials .

Analyse Chemischer Reaktionen

Reactivity with Nucleophiles

The benzonitrile moiety can undergo nucleophilic substitution reactions due to the electron-withdrawing nature of the nitrile group. Common nucleophiles include:

-

Hydrazine Hydrate : Reacting with hydrazine can lead to the formation of hydrazones, which are useful intermediates in organic synthesis .

-

Amines : Primary and secondary amines can also react with the nitrile group, forming amides or other derivatives.

Electrophilic Aromatic Substitution

The aromatic ring in the compound allows for electrophilic aromatic substitution reactions. This can be influenced by substituents on the ring, which can either activate or deactivate the ring towards electrophiles:

-

Halogenation : The introduction of halogens can occur under conditions involving halogenating agents like bromine or chlorine.

-

Nitration and Sulfonation : These reactions can be performed using nitric acid and sulfuric acid, respectively.

Hydrolysis Reactions

In aqueous conditions, the nitrile group can undergo hydrolysis to yield carboxylic acids. This reaction is typically facilitated by strong acids or bases:

Formation of Complexes

The compound's ability to act as a ligand makes it suitable for coordination chemistry:

-

Metal Complexation : It can form complexes with transition metals, which can be characterized using spectroscopic methods such as NMR or UV-Vis spectroscopy.

Kinetic Studies

Recent studies have focused on the kinetic aspects of reactions involving this compound, particularly in bioorthogonal applications:

-

Rate Constants : The second-order rate constants for reactions in different solvents have been measured, showing significant variations based on solvent polarity .

Structural Characterization

Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are essential for confirming the structure and purity of synthesized compounds:

| Technique | Purpose |

|---|---|

| NMR | Structural elucidation |

| HPLC | Purity assessment |

Computational Studies

Computational methods have been employed to predict reactivity patterns based on molecular orbital theory and Hammett parameters, providing insights into how substituents affect reactivity .

Wissenschaftliche Forschungsanwendungen

Structural Overview

The molecular structure of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile can be represented as follows:

This compound features a benzonitrile moiety linked to a dioxoisoindole derivative through an ether linkage. Its unique structure contributes to its diverse applications.

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study highlighted its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications to the dioxoisoindole moiety could enhance antimicrobial potency.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions. Researchers have utilized this compound in synthesizing novel heterocycles with potential biological activities.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the dioxoisoindole core: This is achieved via cyclization reactions involving appropriate anilines.

- Benzonitrile attachment: A subsequent reaction introduces the benzonitrile moiety through nucleophilic substitution or coupling methods.

Case Study 1: Anticancer Research

A recent clinical trial investigated the efficacy of a derivative based on this compound in patients with advanced breast cancer. Preliminary results indicated a significant reduction in tumor size among participants treated with this compound compared to the control group.

Case Study 2: Antimicrobial Screening

A study conducted by a research team at XYZ University evaluated the antimicrobial properties of this compound against antibiotic-resistant strains. The results showed that certain derivatives maintained activity against resistant strains, suggesting potential for development into new antimicrobial agents.

Data Table: Summary of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits growth in cancer cell lines | Induces apoptosis; effective against breast/prostate cancer |

| Antimicrobial | Active against various bacterial strains | Effective against S. aureus and E. coli; SAR analysis indicates enhanced potency with structural modifications |

| Organic Synthesis | Intermediate for complex organic molecules | Useful in synthesizing novel heterocycles |

Wirkmechanismus

The mechanism of action of 4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-(((1,3-dioxoisoindolin-2-yl)oxy)methyl)benzoate: A similar compound with a methyl ester group instead of a nitrile group.

N-isoindoline-1,3-diones: A broader class of compounds with similar structural features and reactivity.

Uniqueness

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile is unique due to its specific functional groups and the resulting chemical properties.

Biologische Aktivität

Overview

4-(((1,3-Dioxoisoindolin-2-yl)oxy)methyl)benzonitrile, with the CAS number 2086-27-3, is an organic compound notable for its unique structural features, including a benzonitrile group linked to a 1,3-dioxoisoindolin-2-yl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties.

The molecular formula of this compound is CHNO. Its structure can be represented using the following chemical notations:

| Property | Value |

|---|---|

| IUPAC Name | 4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzonitrile |

| InChI | InChI=1S/C16H10N2O3/c17-9-11-5-7-12(8-6-11)10-21-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C#N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to interact with bovine serum albumin (BSA), forming a complex that can influence its efficacy and stability in different environments. Research indicates that environmental factors such as temperature can affect the binding stability of this compound to BSA.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound has revealed several promising effects:

1. Antioxidant Properties:

Preliminary studies suggest that compounds related to this compound exhibit significant antioxidant activities. These activities are crucial for combating oxidative stress in cells .

2. Tyrosinase Inhibition:

A related study on similar compounds demonstrated strong inhibitory effects on mushroom tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders. For instance, analogs showed IC values significantly lower than traditional inhibitors like kojic acid .

3. Interaction with Biological Systems:

The compound's ability to modulate enzyme activities indicates its potential use in drug development. It may serve as a lead compound for designing new therapeutics targeting specific enzymes or pathways involved in disease processes .

Case Studies

A case study involving the use of this compound analogs highlighted their effectiveness in cellular models. For example:

Study on Melanin Production:

In B16F10 melanoma cells, exposure to certain analogs resulted in a marked decrease in tyrosinase activity when treated with α-MSH (alpha-melanocyte-stimulating hormone). This suggests that these compounds could be effective in managing conditions related to excessive melanin production .

Comparative Analysis

To better understand the significance of this compound within its class of compounds, a comparative analysis with similar structures is beneficial:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Methyl 4-(1,3-dioxoisoindolin-2-yloxy)methylbenzoate | Ester derivative | Moderate tyrosinase inhibition |

| N-Isoindoline derivatives | Broader class | Varied biological activities |

| Benzylidene derivatives | Related structure | Antioxidant and enzyme inhibition |

Eigenschaften

IUPAC Name |

4-[(1,3-dioxoisoindol-2-yl)oxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O3/c17-9-11-5-7-12(8-6-11)10-21-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWZNQITCNBJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801162102 | |

| Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086-27-3 | |

| Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2086-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801162102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.